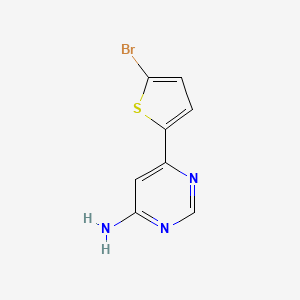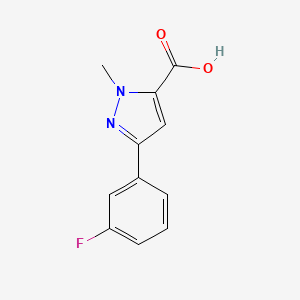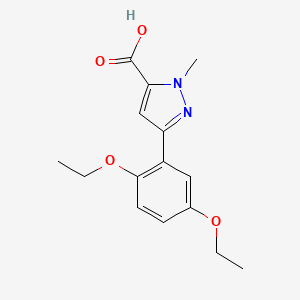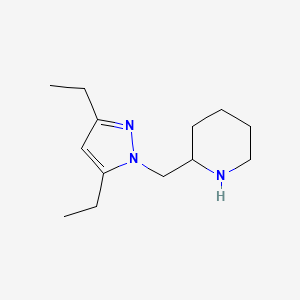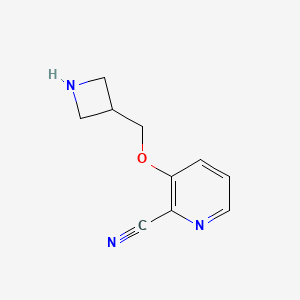
3-(アゼチジン-3-イルメトキシ)ピコリノニトリル
概要
説明
3-(Azetidin-3-ylmethoxy)picolinonitrile is a chemical compound characterized by its unique structure, which includes an azetidine ring, a methoxy group, and a picolinonitrile moiety
科学的研究の応用
3-(Azetidin-3-ylmethoxy)picolinonitrile has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-ylmethoxy)picolinonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with a picolinonitrile derivative in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 3-(Azetidin-3-ylmethoxy)picolinonitrile may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction times and yields.
化学反応の分析
Types of Reactions: 3-(Azetidin-3-ylmethoxy)picolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
作用機序
The mechanism by which 3-(Azetidin-3-ylmethoxy)picolinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
3-(Azetidin-3-ylmethoxy)picolinonitrile is similar to other compounds containing azetidine and picolinonitrile moieties. its unique structural features, such as the methoxy group, contribute to its distinct chemical and biological properties. Some similar compounds include:
3-(Azetidin-2-ylmethoxy)pyridine
3-(Azetidin-3-ylmethoxy)pyridine
3-(Azetidin-3-ylmethoxy)benzonitrile
These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their molecular frameworks.
特性
IUPAC Name |
3-(azetidin-3-ylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-4-9-10(2-1-3-13-9)14-7-8-5-12-6-8/h1-3,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDKCYVDGWYZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


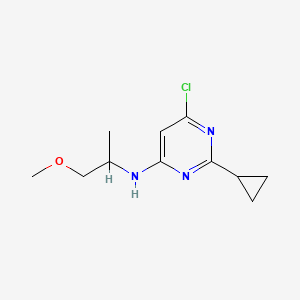
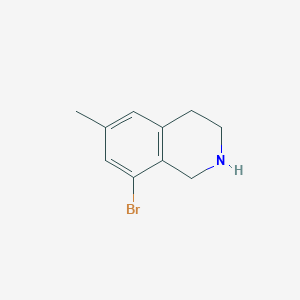
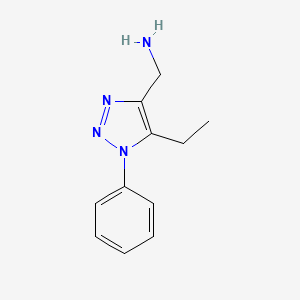
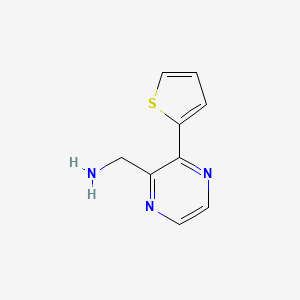
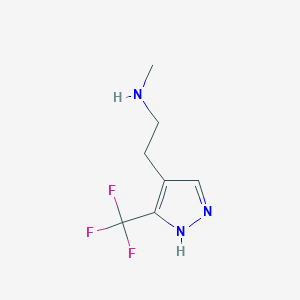
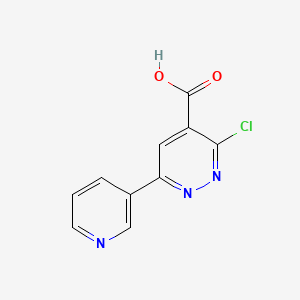
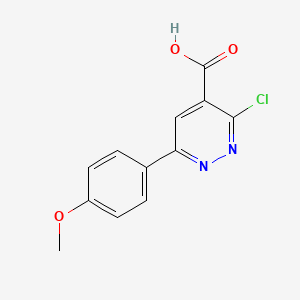


![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)
